5-Methoxythiophene-2-sulfonyl chloride
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Overview
Description
5-Methoxythiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClO3S2 . It has a molecular weight of 212.68 .
Molecular Structure Analysis
The InChI code for 5-Methoxythiophene-2-sulfonyl chloride is1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis of Antiviral and Anticancer Agents
5-Methoxythiophene-2-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonamide derivatives, showcasing antiviral activities against tobacco mosaic virus (Chen et al., 2010). Additionally, the chemical plays a crucial role in the creation of chalcone-sulfonamide hybrids, which exhibit both anticancer and antituberculosis activity, highlighting its potential in therapeutic applications (Castaño et al., 2019).
Catalytic Applications and Polymer Synthesis
It is also pivotal in catalytic processes and the development of novel polymeric materials. For instance, the dehydration of fructose into 5‐hydroxymethylfurfural, an essential step in biofuel production, benefits from catalysts derived from similar sulfonyl compounds (Guo et al., 2017). Moreover, its utility extends to the synthesis of high molecular weight polymeric materials for applications such as proton exchange membranes, demonstrating its versatility in material science (Ghassemi & Mcgrath, 2004).
Enzyme Inhibitory Studies
Research on enzyme inhibitors for treating diseases like Alzheimer’s showcases the compound's role in synthesizing N-substituted-4-methylbenzenesulfonamides, highlighting its importance in pharmaceutical research (Abbasi et al., 2018).
Advanced Material Research
5-Methoxythiophene-2-sulfonyl chloride is instrumental in creating advanced materials, such as conductive polymers and organic photovoltaic devices. The modification of poly(3, 4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with solvents like methanol demonstrates its impact on improving the performance of polymer solar cells (Hu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-methoxythiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZVWZWVDLQSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314904-87-4 |
Source
|
Record name | 5-methoxythiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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